molecular formula C17H24N2O3 B13416147 Ethyl 4-[(1-oxopropyl)phenylamino]-4-piperidinecarboxylate

Ethyl 4-[(1-oxopropyl)phenylamino]-4-piperidinecarboxylate

Cat. No.: B13416147
M. Wt: 304.4 g/mol
InChI Key: PCFIEJLWZLGRMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[(1-oxopropyl)phenylamino]-4-piperidinecarboxylate is a synthetic piperidine derivative characterized by a central piperidine ring substituted with an ethyl ester group at position 4 and an N-phenylpropionamide moiety. Its structure includes a propionyl group linked to a phenylamino substituent, contributing to its lipophilicity and binding affinity. The ethyl ester group distinguishes it from analogs with methyl or tert-butyl esters, influencing its metabolic stability and physicochemical properties .

Properties

Molecular Formula

C17H24N2O3

Molecular Weight

304.4 g/mol

IUPAC Name

ethyl 4-(N-propanoylanilino)piperidine-4-carboxylate

InChI

InChI=1S/C17H24N2O3/c1-3-15(20)19(14-8-6-5-7-9-14)17(16(21)22-4-2)10-12-18-13-11-17/h5-9,18H,3-4,10-13H2,1-2H3

InChI Key

PCFIEJLWZLGRMK-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N(C1=CC=CC=C1)C2(CCNCC2)C(=O)OCC

Origin of Product

United States

Preparation Methods

Step 1: Acylation of 4-Anilino-4-piperidinecarboxylate

  • Ethyl 4-anilino-4-piperidinecarboxylate is reacted with propionic acid anhydride under reflux conditions for approximately 6 hours.
  • The reaction mixture is cooled and poured onto ice, then alkalized with ammonium hydroxide.
  • The product is extracted with an organic solvent such as trichloromethane (chloroform), washed, dried, and evaporated to yield the crude acylated product.

Step 2: Salt Formation and Crystallization

  • The crude product is converted into a pharmaceutically acceptable salt, commonly an ethanedioate (oxalate) salt, by treatment with ethanedioic acid in 2-propanol.
  • The salt is filtered off and recrystallized multiple times from 2-propanol to improve purity.
  • Typical melting points for these salts range around 180–196 °C.

Step 3: Reduction and Alkylation (Optional Modifications)

  • Reduction of esters or amides to corresponding alcohols can be performed using reducing agents such as sodium dihydro-bis(2-methoxyethoxy)aluminate (Red-Al) or lithium borohydride in organic solvents like benzene.
  • O-alkylation may be carried out by reacting the piperidinemethanol intermediate with haloalkanes (e.g., 2-bromopropane) in solvents such as hexamethylphosphoric triamide (HMPT) in the presence of strong bases like sodium hydride.

Step 4: Hydrogenation (If Required)

  • Hydrogenation over palladium-on-charcoal catalysts under mild pressure and temperature can be used to remove benzyl protecting groups or reduce unsaturated bonds.
  • The catalyst is filtered off, and the product is isolated by alkalization and extraction.
Step Reaction Type Reagents/Conditions Solvents Purification Method Notes
1 Acylation Propionic acid anhydride, reflux 6 h Ethanol, chloroform Extraction, evaporation Introduces 1-oxopropyl group
2 Salt formation Ethanedioic acid in 2-propanol 2-Propanol Recrystallization Improves product purity
3 Reduction Red-Al, LiBH4, or NaBH4 + Li salt Benzene or similar Filtration, evaporation Converts esters to alcohols
4 O-Alkylation Haloalkane (e.g., 2-bromopropane), NaH Hexamethylphosphoric triamide Extraction, washing Introduces alkoxy substituents
5 Hydrogenation Pd/C catalyst, H2 pressure, room temperature Ethanol, acetic acid Filtration, extraction Removes protecting groups, saturates bonds
  • The preparation of Ethyl 4-[(1-oxopropyl)phenylamino]-4-piperidinecarboxylate is well-established in patent literature with reproducible multi-step synthetic routes.
  • Key steps involve selective acylation of the aniline nitrogen, careful control of reaction conditions to avoid side reactions, and purification through salt formation and recrystallization.
  • The use of strong reducing agents and alkylation under anhydrous conditions enables functional group modifications necessary for the final compound.
  • The compound’s structural complexity demands rigorous purification to achieve high purity, which is critical for its pharmacological evaluation.
  • Hydrogenation steps are employed when benzyl protecting groups are present, allowing access to the free amine derivatives.
  • Overall, the synthetic strategy balances efficiency, yield, and purity, making it suitable for research-scale production.
  • US Patent US3998834A and US4179569A provide detailed synthetic procedures and conditions for related N-(4-piperidinyl)-N-phenylamides, including this compound.
  • VulcanChem product overview summarizes the compound’s molecular formula, synthesis overview, and applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(1-oxopropyl)phenylamino]-4-piperidinecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-[(1-oxopropyl)phenylamino]-4-piperidinecarboxylate is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of Ethyl 4-[(1-oxopropyl)phenylamino]-4-piperidinecarboxylate involves its interaction with specific molecular targets. It can act as an enzyme inhibitor, binding to the active site and preventing substrate interaction. The pathways involved include inhibition of key metabolic enzymes, leading to altered cellular functions .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogs differ in ester groups, piperidine ring substituents, and N-alkylation patterns. These modifications impact potency, pharmacokinetics, and stability:

Compound Name Ester Group Piperidine Substituent Key Properties/Activity Source
Ethyl 4-[(1-oxopropyl)phenylamino]-4-piperidinecarboxylate Ethyl None Intermediate in opioid analog synthesis; moderate lipophilicity (predicted LogP ~2.0)
Methyl 4-[(1-oxopropyl)phenylamino]-1-(2-phenylethyl)-4-piperidinecarboxylate (R 31 833) Methyl 1-(2-Phenylethyl) Extreme potency (ED50 = 0.00032 mg/kg, ~10,031× morphine); high analgesic activity
tert-Butyl 4-[N-(1-oxopropyl)-N-phenylamino]-4-piperidinecarboxylate (6e) tert-Butyl None Synthetic intermediate; 73% yield via hydrogenolysis of benzyl group
Carfentanil (Methyl 4-[(1-oxopropyl)phenylamino]-1-(2-phenethyl)-4-piperidinecarboxylate) Methyl 1-(2-Phenethyl) Ultra-potent opioid (ED50 ~0.00002 mg/kg); used in veterinary medicine
4-(N-Propionylaniline)piperidine (Norfentanyl) None Deprotected N-Boc group Precursor to fentanyl analogs; 94% yield after HCl deprotection

Pharmacological and Physicochemical Properties

  • Potency : Methyl esters with aromatic N-substituents (e.g., R 31 833 and Carfentanil) exhibit ultra-high analgesic potency due to enhanced μ-opioid receptor binding. The ethyl ester analog lacks the phenethyl group critical for this activity, suggesting lower potency .
  • Lipophilicity: Ethyl esters generally have higher LogP values than methyl esters (e.g., predicted LogP of 2.05 for the ethyl vs.
  • Metabolic Stability : Ethyl esters are more resistant to esterase hydrolysis than methyl esters, prolonging half-life. tert-Butyl esters, however, require harsher deprotection conditions (e.g., HCl/ether), limiting their utility in vivo .

Biological Activity

Ethyl 4-[(1-oxopropyl)phenylamino]-4-piperidinecarboxylate, a compound with a complex structure, has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

  • Molecular Formula : C₁₉H₂₆N₂O₇
  • Molecular Weight : 394.42 g/mol
  • CAS Number : 61085-89-0

The compound features a piperidine ring substituted with an ethyl ester and an oxopropyl phenylamino group, which is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves several steps including the formation of the piperidine framework and subsequent functionalization. For instance, one method involves the reaction of piperidine derivatives with appropriate acylating agents to introduce the oxopropyl group. The synthesis process has been documented in various studies, highlighting the importance of optimizing conditions for yield and purity .

Pharmacological Properties

Research indicates that this compound exhibits significant pharmacological activities, particularly:

  • Analgesic Effects : The compound has been associated with analgesic properties similar to those of known opioids. Studies suggest that it interacts with μ-opioid receptors, leading to pain relief .
  • Calcium Channel Modulation : It has shown potential as an inhibitor of T-type calcium channels, which play a role in various physiological processes including muscle contraction and neurotransmitter release. This modulation can lead to therapeutic effects in conditions like hypertension .

Case Studies

Several case studies have explored the efficacy and safety of this compound:

  • Animal Models : In experiments involving spontaneously hypertensive rats, administration of derivatives led to significant reductions in blood pressure without inducing reflex tachycardia, a common side effect associated with traditional calcium channel blockers .
  • Toxicology Reports : Toxicological evaluations have indicated that while the compound exhibits potent biological activity, careful dosing is essential to mitigate adverse effects such as respiratory depression, which is a concern with opioid-like compounds .

Data Summary

PropertyValue
Molecular FormulaC₁₉H₂₆N₂O₇
Molecular Weight394.42 g/mol
CAS Number61085-89-0
Analgesic ActivityYes
Calcium Channel InhibitionYes

Q & A

Q. Table 1: Synthetic Yields Under Different Conditions

StepCatalyst/SolventYield (%)Reference
AcylationN-Et(iPr)₂/CHCl₃60
HydrogenolysisPd/C in EtOH73
AlkylationK₂CO₃ in ACN79

Q. Table 2: Pharmacokinetic Parameters of Derivatives

Ester SubstituentIn Vitro EC₅₀ (nM)In Vivo Duration (min)Hydrolysis Half-Life (Blood)
Methyl2.115–302.5 min
Ethyl2.460–908.7 min
Propyl2.6120–18022.4 min
Data from

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.